molecular formula C7H11N3O B1517666 2-(3-Aminopropyl)pyridazin-3-one CAS No. 1105192-02-6

2-(3-Aminopropyl)pyridazin-3-one

Cat. No. B1517666
CAS RN: 1105192-02-6
M. Wt: 153.18 g/mol
InChI Key: VIGUGFSSJHJYKD-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A general route for the synthesis of a novel class of pyridazin-3-one derivatives involves the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem .


Chemical Reactions Analysis

The chemical reactions involving pyridazin-3(2H)-one derivatives are diverse. For instance, the synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as PubChem .

Scientific Research Applications

Novel Synthesis Methods and Derivatives

Researchers have developed various synthetic methods to create novel derivatives of pyridazin-3-one, which have significant implications in medicinal chemistry and material science. For instance, Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives with excellent yield. These derivatives were further utilized to synthesize fused azines, indicating their utility in creating complex molecular architectures (H. M. Ibrahim & H. Behbehani, 2014). Additionally, Pattison et al. (2009) described a method for synthesizing N-functionalized polyfluoropyridazin-3(2H)-one derivatives, showcasing their biological properties and applications within pharmaceutical and agrochemical industries (G. Pattison et al., 2009).

Biological Significance and Applications

The synthesis and characterization of pyridazin-3-one derivatives reveal their potential biological significance. Kalai et al. (2020) synthesized a novel pyridazin-3(2H)-one derivative, conducting thermal behavior analysis, DFT calculations, and molecular docking investigations to evaluate its potential as a therapeutic agent, including its application towards COVID-19 research (F. E. Kalai et al., 2020). This highlights the compound's utility in drug discovery and development.

Chemoselective Synthesis and Biological Evaluation

Padmaja et al. (2019) developed a one-pot, telescopic approach for the chemoselective synthesis of substituted benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides. This method demonstrates the broad substrate scope and high functional group tolerance of pyridazin-3-one derivatives, with an evaluation of their ability to bind to protein macromolecules and their anti-inflammatory activity (R. Padmaja et al., 2019).

Enzyme Immobilization for Biosensor Applications

A study by Abu-Rabeah et al. (2004) utilized N-(3-Aminopropyl)pyrrole, closely related to the pyridazin-3-one derivatives, for creating a pyrrole-alginate conjugate. This conjugate was employed for immobilizing polyphenol oxidase (PPO) onto electrode surfaces, illustrating the application of such compounds in biosensor technology (K. Abu-Rabeah et al., 2004).

Mechanism of Action

Target of Action

It’s worth noting that pyridazinone derivatives, which include 2-(3-aminopropyl)pyridazin-3-one, have been reported to possess a wide range of pharmacological properties . These properties suggest that these compounds likely interact with multiple targets, including enzymes, receptors, and ion channels involved in various physiological processes.

Mode of Action

It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Given the reported anti-inflammatory and analgesic properties of pyridazinone derivatives , it’s plausible that this compound may also act through a similar mechanism.

Biochemical Pathways

Given the diverse pharmacological activities of pyridazinone derivatives , it’s likely that these compounds affect multiple biochemical pathways. For instance, their anti-inflammatory and analgesic properties suggest they may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators.

Result of Action

Given the reported pharmacological properties of pyridazinone derivatives , it’s likely that these compounds exert their effects at the molecular and cellular levels by modulating the activity of their target proteins, thereby altering cellular functions and physiological processes.

Future Directions

Pyridazin-3(2H)-one derivatives have shown diverse pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . The recent advances in the chemistry of pyridazine, an important representative of six-membered nitrogen heterocycles, further suggest potential future directions .

properties

IUPAC Name

2-(3-aminopropyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGUGFSSJHJYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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